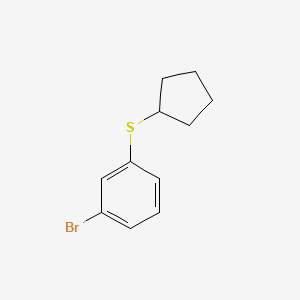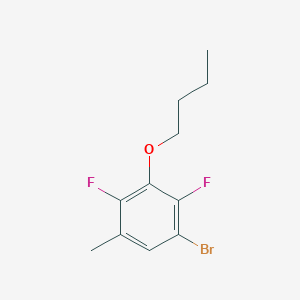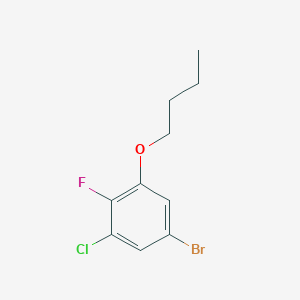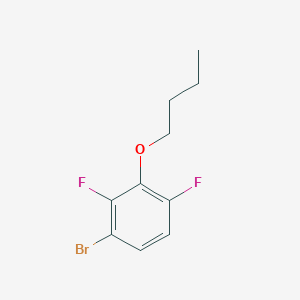
1-Bromo-3-butoxy-2,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-butoxy-2,4-difluorobenzene is an organic compound with the molecular formula C10H11BrF2O. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and butoxy groups attached to a benzene ring. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as methanol, ethanol, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-butoxy-2,4-difluorobenzene is generally synthesized through a multi-step organic synthesis process. One common method involves the alkylation of 2,4-difluoro-3-nitrobenzene with butyl bromide, followed by reduction of the nitro group to an amine, and subsequent bromination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-butoxy-2,4-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in the presence of a suitable base.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Substitution: Typical reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), often in the presence of a polar aprotic solvent.
Major Products:
Electrophilic Aromatic Substitution: The major product is typically a brominated benzene derivative.
Nucleophilic Substitution: The major product is a substituted benzene where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
1-Bromo-3-butoxy-2,4-difluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-butoxy-2,4-difluorobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound acts as an electrophile, forming a sigma complex with the benzene ring, followed by deprotonation to restore aromaticity.
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond.
Comparison with Similar Compounds
1-Bromo-2,4-difluorobenzene: Similar in structure but lacks the butoxy group.
1-Bromo-3-chloro-2,4-difluorobenzene: Contains a chlorine atom instead of the butoxy group.
1-Bromo-4-butoxy-2,3-difluorobenzene: Similar but with different positions of the fluorine atoms.
Uniqueness: 1-Bromo-3-butoxy-2,4-difluorobenzene is unique due to the presence of both butoxy and difluorobenzene groups, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
1-bromo-3-butoxy-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-2-3-6-14-10-8(12)5-4-7(11)9(10)13/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQIVDXOXRZTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
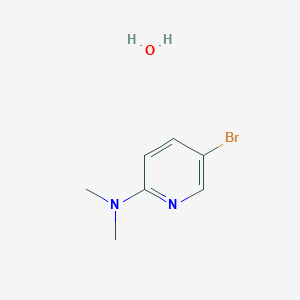

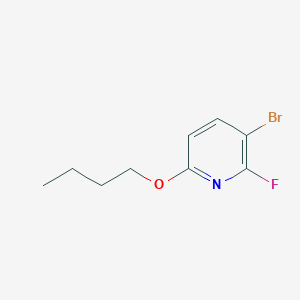
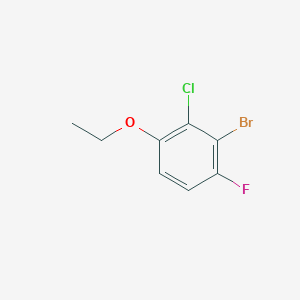
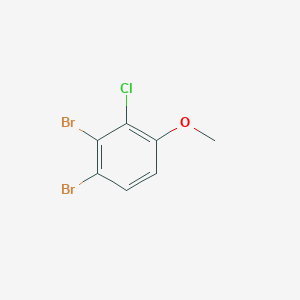
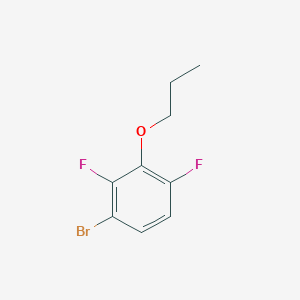
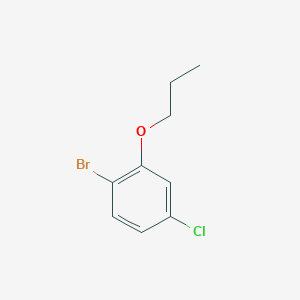
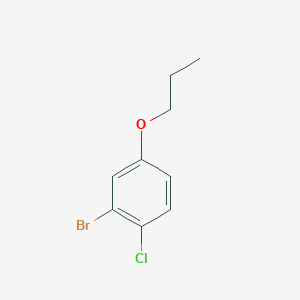
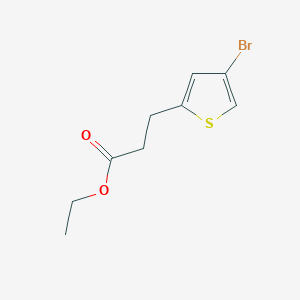
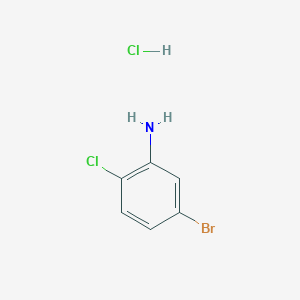
amine](/img/structure/B8028954.png)
